REACTION_SMILES
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[CH2:10]([CH:11]([CH3:12])[CH3:13])[c:14]1[s:15][cH:16][cH:17][c:18]1[CH3:19].[CH3:5][N:6]([CH3:7])[CH:8]=[O:9].[Cl:24][CH2:25][Cl:26].[O:1]=[S:2](=[O:3])=[O:4].[S:20]([Cl:21])([Cl:22])=[O:23]>>[O:1]=[S:2](=[O:4])([NH2:6])[c:16]1[s:15][c:14]([CH2:10][CH:11]([CH3:12])[CH3:13])[c:18]([CH3:19])[cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccsc1CC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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Cc1cc(S(N)(=O)=O)sc1CC(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |